molecular formula C7H11N5 B13529492 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide

Cat. No.: B13529492
M. Wt: 165.20 g/mol
InChI Key: OJTHDRILYKZPON-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide is a heterocyclic compound with a unique structure that combines pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide typically involves the reaction of 3-aminopyrazole with isocyanates or other suitable reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

    Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or aminated compounds .

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide is unique due to its specific structural features and the presence of the carboximidamide group. This makes it distinct from other pyrazolo[1,5-a]pyrimidine derivatives and contributes to its unique chemical and biological properties .

Properties

Molecular Formula

C7H11N5

Molecular Weight

165.20 g/mol

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide

InChI

InChI=1S/C7H11N5/c8-6(9)5-4-11-12-3-1-2-10-7(5)12/h4,10H,1-3H2,(H3,8,9)

InChI Key

OJTHDRILYKZPON-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=NN2C1)C(=N)N

Origin of Product

United States

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